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Compound of Interest

Tert-butyl 4-methylenepiperidine-
Compound Name:
1-carboxylate

Cat. No.: B068324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of Tert-butyl 4-methylenepiperidine-1-
carboxylate (CAS No. 159635-49-1). This compound, with the molecular formula C11H19NOz2,
Is a key building block in synthetic organic chemistry, particularly in the development of novel
pharmaceutical agents. Accurate spectroscopic analysis is crucial for confirming its identity,
purity, and structure.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for Tert-butyl
4-methylenepiperidine-1-carboxylate. This data is based on established principles of NMR,
IR, and mass spectrometry.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.7 s 2H =CH:
~3.4 t 4H -N-CHz-
~2.2 t 4H =C-CH2-
1.45 s OH -C(CHs)3

Solvent: CDCIs, Reference: TMS at 0.00 ppm. Chemical shifts are predicted based on

analogous structures and standard chemical shift tables.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~154.7 C=0 (carbamate)
~147.0 =C

~109.0 =CH:

~79.5 -C(CHs)3

~44.0 -N-CH2-

~35.0 =C-CHza-

~28.4 -C(CHs)3

Solvent: CDCIs. Chemical shifts are predicted based on analogous structures and standard

chemical shift tables.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Functional Group
~2975 Strong C-H stretch (alkane)
~1690 Strong C=0 stretch (carbamate)
~1650 Medium C=C stretch (alkene)
~1420 Medium C-N stretch
~1160 Strong C-O stretch

Sample preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Expected Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
197 Moderate [M]* (Molecular lon)
141 High [M - CaHs]*
100 Moderate [M - CaHoO2]*
57 Very High [CaHo]* (tert-butyl cation)

lonization method: Electron lonization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the

molecule, providing detailed structural information.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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A sample of Tert-butyl 4-methylenepiperidine-1-carboxylate (approximately 5-10 mg for
'H NMR, 20-50 mg for 3C NMR) is accurately weighed.

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), in a clean, dry NMR tube.

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
referencing the chemical shifts to 0.00 ppm.

The NMR tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition (*H NMR):

Pulse Program: A standard single-pulse experiment is typically used.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Data Acquisition (33C NMR):

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum and enhance signal-to-noise.

Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the lower natural abundance of the 13C isotope.

Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing:
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e The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

e Phase correction is applied to obtain an absorption spectrum.

o Baseline correction is performed to ensure a flat baseline.

o The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

« Integration of the *H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Since Tert-butyl 4-methylenepiperidine-1-carboxylate is a liquid at room temperature, a
thin film of the neat liquid is prepared.

A drop of the sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin, uniform liquid film between the
plates.

The assembled plates are mounted in the sample holder of the FTIR spectrometer.
Data Acquisition:

e Abackground spectrum of the empty sample compartment is recorded to subtract the
contributions from atmospheric water and carbon dioxide.

e The sample is placed in the spectrometer, and the sample spectrum is acquired.
e The spectrum is typically recorded over the range of 4000 to 400 cm~1.

e Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Analysis:

e The positions (wavenumber, cm~1) and relative intensities of the absorption bands are
identified.

e These are then correlated with the characteristic vibrational frequencies of known functional
groups to confirm the presence of the carbamate, alkene, and alkane moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural
information from its fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an electron ionization (El) source and a
quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

e For a volatile liquid like Tert-butyl 4-methylenepiperidine-1-carboxylate, a direct insertion
probe or a gas chromatography (GC) inlet can be used.

o A small amount of the sample is introduced into the high-vacuum source of the mass
spectrometer.

Data Acquisition (Electron lonization):

 In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

e This causes the molecules to ionize, primarily forming a molecular ion ([M]*), which is a
radical cation.

e The excess energy imparted to the molecular ion causes it to fragment into smaller,
characteristic ions.

e The ions are accelerated into the mass analyzer, where they are separated based on their
mass-to-charge ratio (m/z).
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o A detector records the abundance of each ion.
Data Analysis:
e The mass spectrum is plotted as relative intensity versus m/z.

o The peak with the highest m/z value generally corresponds to the molecular ion ([M]*), which
confirms the molecular weight of the compound.

o The fragmentation pattern provides a "fingerprint” of the molecule. The identification of key
fragment ions, such as the loss of the tert-butyl group or parts of the piperidine ring, helps to
confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Tert-butyl 4-methylenepiperidine-1-carboxylate.
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Sample: Tert-butyl

4-methylenepiperidine-1-carboxylate
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Spectroscopic Characterization Workflow.

» To cite this document: BenchChem. [Spectroscopic Characterization of Tert-butyl 4-
methylenepiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b068324+#spectroscopic-data-for-tert-
butyl-4-methylenepiperidine-1-carboxylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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